N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, substituted with a benzodioxole group and a fluorobenzoyl moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzodioxole and fluorobenzoyl groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Substitution Reactions: The chloro and fluorobenzoyl groups are introduced via nucleophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the quinoline derivative with the benzodioxole moiety using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chloro and fluorobenzoyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to its observed biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can be compared with other quinoline derivatives:
Chloroquine: Known for its antimalarial activity, chloroquine has a simpler structure but shares the quinoline core.
Quinoline N-oxides: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Fluoroquinolones: A class of antibiotics that also feature a quinoline core, highlighting the importance of this structure in medicinal chemistry.
The unique combination of the benzodioxole, chloro, and fluorobenzoyl groups in this compound distinguishes it from these similar compounds, potentially offering novel biological activities and applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClFN2O5/c26-15-3-7-20-18(9-15)25(32)19(24(31)14-1-4-16(27)5-2-14)11-29(20)12-23(30)28-17-6-8-21-22(10-17)34-13-33-21/h1-11H,12-13H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZAGZIRJOFAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)Cl)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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